molecular formula C21H14ClN3O4S B265304 7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265304
M. Wt: 439.9 g/mol
InChI Key: NFOIHLYAONLBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that belongs to the class of pyrrolopyrrole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. The compound also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease. In addition, the compound has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using this compound is its toxicity. The compound has been reported to exhibit toxicity towards normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for the research on 7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of the compound to gain a better understanding of its biological effects. Furthermore, future research can focus on developing analogs of the compound with improved efficacy and reduced toxicity. Finally, the clinical applications of the compound can be explored further to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate in the presence of acetic anhydride. The resulting compound is then reacted with thiosemicarbazide and chloroacetyl chloride to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield can be improved by optimizing the reaction conditions.

Scientific Research Applications

7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, liver, and lung cancer cells. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase and monoamine oxidase enzymes.

properties

Product Name

7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O4S/c1-10-23-24-21(30-10)25-17(11-3-6-13(28-2)7-4-11)16-18(26)14-9-12(22)5-8-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3

InChI Key

NFOIHLYAONLBQG-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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